5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040637-46-4
Cat. No.: VC11960781
Molecular Formula: C19H13N5O2S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040637-46-4 |
|---|---|
| Molecular Formula | C19H13N5O2S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C19H13N5O2S/c25-19-15-11-14(16-7-4-10-27-16)21-24(15)9-8-23(19)12-17-20-18(22-26-17)13-5-2-1-3-6-13/h1-11H,12H2 |
| Standard InChI Key | MWHZFLAJSOZVIJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Introduction
The compound 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic molecule that combines several pharmacophores known for their biological activity. This compound incorporates a pyrazolo[1,5-a]pyrazin-4-one core, a thiophen-2-yl group, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. Despite the lack of specific information on this exact compound in the provided search results, we can infer its potential properties and synthesis based on related compounds and general principles of heterocyclic chemistry.
Synthesis
The synthesis of 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could involve several steps, including:
-
Formation of the Pyrazolo[1,5-a]pyrazin-4-one Core: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Thiophen-2-yl Group: This could be achieved through cross-coupling reactions or direct substitution methods.
-
Attachment of the 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Group: This might involve alkylation reactions using (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine or similar reagents.
Data Tables
Given the lack of specific data on this compound, we can provide a general outline of what might be included in data tables for such a compound:
| Property | Description |
|---|---|
| Molecular Formula | C_{x}H_{y}N_{z}O_{a}S_{b} |
| Molecular Weight | Calculated from atomic masses |
| Solubility | Organic solvents, water |
| Stability | Under normal conditions |
| Synthesis Route | Multi-step organic synthesis |
| Biological Activity | Potential antimicrobial, anti-inflammatory, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume